Diethoxyacetaldehyde
Overview
Description
Diethoxyacetaldehyde, also known as 2,2-diethoxyacetaldehyde or glyoxal diethyl acetal, is a chemical compound used for research and development . It is not intended for medicinal or household use .
Synthesis Analysis
This compound has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of N-aryl/alkyl 3-carbonylpyrroles, which are ubiquitous in compounds of biological and material significance . The synthesis strategy is based on the ligand and connects with chalcone in (2E,2′E)-3,3′-(1,3-phenylene)bis(1-(2,4-bis(2,2-diethoxyethoxy)phenyl)prop-2-en-1-one) .
Molecular Structure Analysis
The molecular formula of this compound is C6H12O3 . It has a molecular weight of 132.1577 . The structure of this compound is achiral, with no defined stereocenters or E/Z centers . The SMILES representation is CCOC(OCC)C=O
.
Scientific Research Applications
Synthesis of α,β-Unsaturated Aldehydes
Diethoxyacetaldehyde has been utilized in the synthesis of α,β-unsaturated aldehydes. A study by Babler (1987) demonstrated a route to produce α, α-Diethoxyacetaldehyde hydrate from commercially available 3-ethoxyacrylonitrile. This process involves a key step of esterification and highlights the chemical's role in synthesizing valuable compounds in organic chemistry (Babler, 1987).
Photoredox-Catalyzed Acetalation
Lyu et al. (2019) reported an organo-photoredox-based protocol using 2,2-diethoxyacetic acid as the acetal source. This protocol efficiently achieves acetalation of alkynyl bromides to produce various alkynyl acetal products, showcasing another significant application of this compound in light-induced chemical reactions (Lyu et al., 2019).
Efficient Synthesis of 1,1-Diethoxyethane
In a study by He and Liu (2014), 1,1-Diethoxyethane (DEE) was synthesized from ethanol through a two-step process involving this compound. This synthesis is important due to DEE's wide range of applications. The study highlights the role of this compound in producing chemicals with diverse applications, especially in catalysis (He & Liu, 2014).
Friedel-Crafts Reactions
A study by Bigi et al. (1981) utilized this compound in Friedel-Crafts reactions. This research presents the synthesis of 2,4-diethoxychromans and their conversion into benzopyrylium perchlorates, demonstrating the compound's versatility in creating new classes of compounds (Bigi et al., 1981).
Kinetic and Thermodynamic Studies
Research by Silva and Rodrigues (2001) on the synthesis of diethylacetal studied the reaction kinetics and thermodynamics of reacting ethanol with acetaldehyde. This research provides insight into the reaction behavior of compounds like this compound under different conditions, which is vital for its application in various synthetic processes (Silva & Rodrigues, 2001).
Safety and Hazards
Safety data sheets indicate that Diethoxyacetaldehyde may be hazardous. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2,2-diethoxyacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-8-6(5-7)9-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYTUUDFOJDWBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968108 | |
Record name | Diethoxyacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5344-23-0 | |
Record name | NSC1092 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethoxyacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIETHOXYETHANAL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diethoxyacetaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDM3MP9QEK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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